Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
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Overview
Description
The compound “Tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate” is likely to be an organic compound containing several functional groups. The “Tert-butyl” part refers to a tertiary butyl group, which is a substituent with the formula -C(CH3)3. The “cyano” group is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom (-C≡N). The “carboxylate” part refers to a carboxylic acid ester functional group (-COOR). The “octahydro-1H-isoquinoline” part suggests a bicyclic structure derived from isoquinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic isoquinoline ring and various functional groups. The tert-butyl group is likely to be attached to one of the carbon atoms on the isoquinoline ring, while the cyano and carboxylate groups could be attached at various positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The cyano group could undergo transformations such as reduction to a primary amine or addition reactions. The carboxylate ester could be hydrolyzed to give a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers could all influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have investigated methods for synthesizing and analyzing structures related to tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate. For instance, the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally related to renieramycin M and other tetrahydroisoquinoline natural products, has been explored to study their antitumor activities. These derivatives, including key intermediates synthesized through specific condensation and cyclodehydration processes, have been characterized by spectroscopy and X-ray crystallographic analysis to understand their molecular structure and potential biological activities (Li et al., 2013).
Corrosion Inhibition
The compound has also been investigated in the context of corrosion inhibition. Organic compounds based on 8-hydroxyquinoline, which share structural similarities with this compound, have been synthesized and evaluated as corrosion inhibitors. These studies involve electrochemical measurements and surface analysis techniques to assess the efficacy of these compounds in protecting metal surfaces from corrosion, suggesting potential industrial applications (Faydy et al., 2019).
Modular Synthesis and Catalytic Applications
Research into the modular synthesis of isoquinolines using catalytic enolate arylation and in situ functionalization has shown that tert-butyl cyanoacetate can be used in protocols to prepare 3-amino-4-alkyl isoquinolines. This process highlights the compound's role in facilitating the synthesis of complex molecular structures, potentially leading to the development of new pharmaceuticals and materials (Pilgrim et al., 2013).
Novel Reagent Development
The development of new tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been reported. These reagents are used for the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating the compound's utility in organic synthesis and reagent development for modifying molecular structures in drug development and synthesis (Saito et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 6-cyano-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOWSGVZGUJIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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